molecular formula C17H12ClNO2 B14652733 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- CAS No. 50729-10-7

2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-

Katalognummer: B14652733
CAS-Nummer: 50729-10-7
Molekulargewicht: 297.7 g/mol
InChI-Schlüssel: YXEUJDYNRXPJAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- typically involves the reaction of 2-naphthoic acid with 2-chloroaniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Naphthoic acid+2-Chloroaniline2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-\text{2-Naphthoic acid} + \text{2-Chloroaniline} \rightarrow \text{2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-} 2-Naphthoic acid+2-Chloroaniline→2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy-

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-
  • 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-

Uniqueness

2-Naphthalenecarboxamide, N-(2-chlorophenyl)-1-hydroxy- is unique due to its specific structural features, such as the presence of both a naphthalene ring and a chlorophenyl group

Eigenschaften

CAS-Nummer

50729-10-7

Molekularformel

C17H12ClNO2

Molekulargewicht

297.7 g/mol

IUPAC-Name

N-(2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-10-9-11-5-1-2-6-12(11)16(13)20/h1-10,20H,(H,19,21)

InChI-Schlüssel

YXEUJDYNRXPJAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.